molecular formula C6H10O6 B1433728 Monoethyl tartrate CAS No. 608-89-9

Monoethyl tartrate

Cat. No.: B1433728
CAS No.: 608-89-9
M. Wt: 178.14 g/mol
InChI Key: ZUDZWKJBYZAGBS-QWWZWVQMSA-N
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Description

. It is a derivative of tartaric acid, where one of the hydroxyl groups is esterified with ethanol. This compound is known for its chirality, existing in different stereoisomeric forms, which makes it significant in various chemical and industrial applications.

Preparation Methods

Monoethyl tartrate can be synthesized through several methods. One common synthetic route involves the esterification of tartaric acid with ethanol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid to proceed efficiently. The reaction can be represented as follows:

C4H6O6+C2H5OHC6H10O6+H2O\text{C}_4\text{H}_6\text{O}_6 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_10\text{O}_6 + \text{H}_2\text{O} C4​H6​O6​+C2​H5​OH→C6​H1​0O6​+H2​O

In industrial settings, the production of this compound may involve the use of more advanced techniques to ensure high purity and yield. These methods often include distillation and crystallization steps to isolate the desired product .

Chemical Reactions Analysis

Monoethyl tartrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form diethyl tartrate or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium ethoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Monoethyl tartrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of monoethyl tartrate involves its interaction with various molecular targets depending on its application. In asymmetric synthesis, its chiral centers interact with other molecules to induce chirality in the final product. In biological systems, it may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways .

Comparison with Similar Compounds

Monoethyl tartrate can be compared with other similar compounds such as:

This compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it versatile in various applications.

Properties

IUPAC Name

(2R,3R)-4-ethoxy-2,3-dihydroxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c1-2-12-6(11)4(8)3(7)5(9)10/h3-4,7-8H,2H2,1H3,(H,9,10)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDZWKJBYZAGBS-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]([C@H](C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883467
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1-ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608-89-9
Record name 1-Ethyl 2,3-dihydroxy- (2R,3R)butanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl tartrate, acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1-ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1-ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl hydrogen [R-(R*,R*)]-tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.247
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Record name MONOETHYL TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GMX194D52
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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